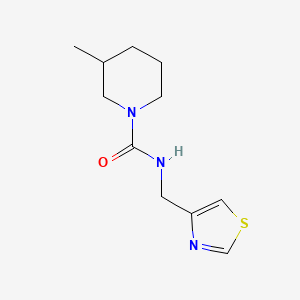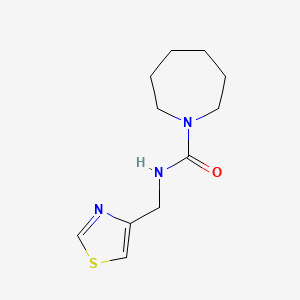
4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide, also known as CPB, is a chemical compound that has been extensively studied for its potential use in scientific research. CPB is a sulfonamide-based compound that has shown promise in a variety of applications, including as a tool for studying the physiological and biochemical effects of certain cellular processes.
Wirkmechanismus
The mechanism of action of 4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide involves its ability to inhibit the activity of soluble epoxide hydrolases. These enzymes are responsible for the metabolism of certain fatty acids, which can have a variety of physiological effects. By inhibiting the activity of these enzymes, this compound is able to alter the levels of these fatty acids in the body, leading to changes in physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to reduce inflammation and oxidative stress, as well as to improve vascular function. These effects are thought to be due to the ability of this compound to alter the levels of certain fatty acids in the body, which can have a variety of downstream effects on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide in scientific research is its ability to selectively inhibit the activity of soluble epoxide hydrolases. This allows researchers to study the role of these enzymes in cellular processes, which can have important implications for the development of new therapies. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can limit its availability for use in experiments.
Zukünftige Richtungen
There are a number of future directions for research involving 4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide, including the development of new therapeutic applications for the compound. For example, this compound has been shown to have potential applications in the treatment of hypertension, inflammation, and cancer, and further research is needed to explore these potential uses. Additionally, researchers may also explore the use of this compound as a tool for studying the role of soluble epoxide hydrolases in other cellular processes.
Synthesemethoden
The synthesis of 4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide typically involves a multistep process that begins with the preparation of the intermediate 2-chlorophenol. This intermediate is then reacted with 1-methylpyrazol-4-ylamine to form the corresponding amide. Finally, the amide is reacted with butanesulfonyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide has been used in a variety of scientific research applications, including as a tool for studying the role of certain enzymes in cellular processes. Specifically, this compound has been shown to inhibit the activity of a class of enzymes known as soluble epoxide hydrolases, which are involved in the metabolism of fatty acids. By inhibiting this enzyme, this compound has been shown to have potential therapeutic applications in the treatment of diseases such as hypertension, inflammation, and cancer.
Eigenschaften
IUPAC Name |
4-(2-chlorophenoxy)-N-(1-methylpyrazol-4-yl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S/c1-18-10-11(9-16-18)23(20,21)17-14(19)7-4-8-22-13-6-3-2-5-12(13)15/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAXTPVOZJFWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC(=O)CCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-Benzofuran-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B7542790.png)


![N-propyl-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7542811.png)



![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide](/img/structure/B7542837.png)
![4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542847.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)
![N-[2-(3,4-dichlorophenyl)-2-methylpropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7542858.png)

![4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542886.png)
